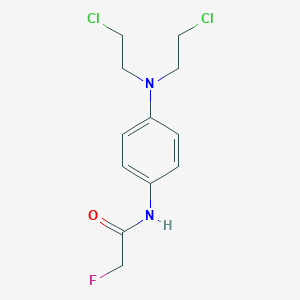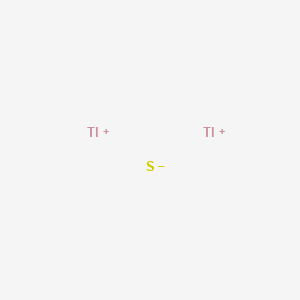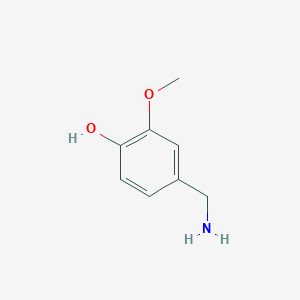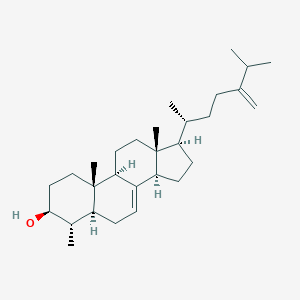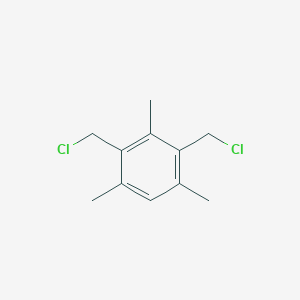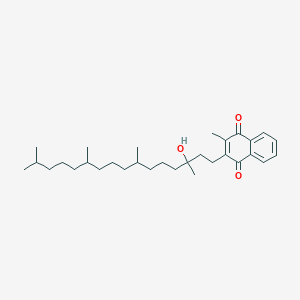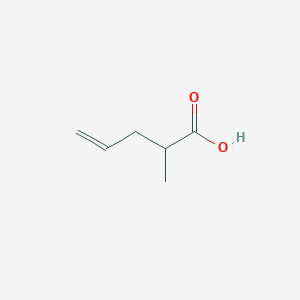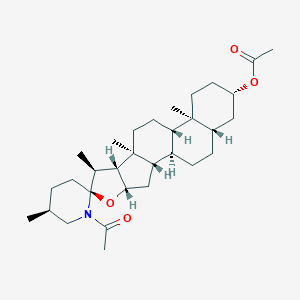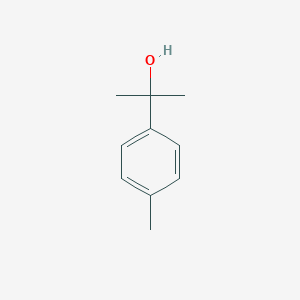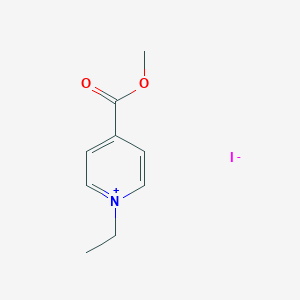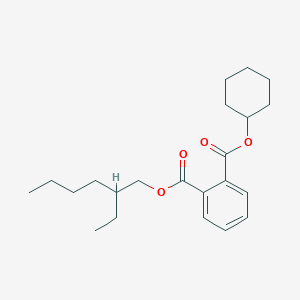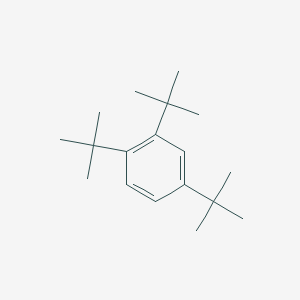
1,2,4-Tri-tert-butylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,4-Tri-tert-butylbenzene (TTBB) is a chemical compound that belongs to the family of substituted benzenes. It is a white crystalline solid that is insoluble in water and has a melting point of 249-251°C. TTBB is widely used in scientific research, particularly in the field of organic chemistry, due to its unique properties and applications.
科学研究应用
1,2,4-Tri-tert-butylbenzene has several scientific research applications, particularly in the field of organic chemistry. It is used as a building block in the synthesis of various organic compounds, including dendrimers, polymers, and liquid crystals. 1,2,4-Tri-tert-butylbenzene is also used as a model compound in the study of chemical reactions, such as the Diels-Alder reaction and the Heck reaction. Additionally, 1,2,4-Tri-tert-butylbenzene is used as a reference standard in analytical chemistry, particularly in gas chromatography and mass spectrometry.
作用机制
1,2,4-Tri-tert-butylbenzene is a non-polar compound that interacts with other non-polar molecules through van der Waals forces. It has a bulky structure, which makes it difficult for other molecules to approach it. This property makes 1,2,4-Tri-tert-butylbenzene an effective inhibitor of certain chemical reactions, such as the Diels-Alder reaction. 1,2,4-Tri-tert-butylbenzene also exhibits fluorescence properties, which make it useful in the study of photophysical processes.
生化和生理效应
1,2,4-Tri-tert-butylbenzene has no known biochemical or physiological effects in living organisms. It is considered to be non-toxic and non-carcinogenic. However, it should be handled with care, as it can cause skin and eye irritation.
实验室实验的优点和局限性
One of the main advantages of using 1,2,4-Tri-tert-butylbenzene in lab experiments is its high purity and stability. It is also relatively easy to synthesize and handle. However, one limitation of using 1,2,4-Tri-tert-butylbenzene is its high cost compared to other organic compounds. Additionally, its bulky structure may hinder certain chemical reactions, which may limit its use in some experiments.
未来方向
There are several future directions for the use of 1,2,4-Tri-tert-butylbenzene in scientific research. One area of interest is the study of its fluorescence properties and its potential applications in the development of new fluorescent probes. Another area of interest is the use of 1,2,4-Tri-tert-butylbenzene as a building block in the synthesis of new materials, such as metal-organic frameworks and porous organic polymers. Additionally, 1,2,4-Tri-tert-butylbenzene may have potential applications in the field of organic electronics, due to its unique electronic and optical properties.
Conclusion
In conclusion, 1,2,4-Tri-tert-butylbenzene is a useful and versatile compound that has several scientific research applications. Its unique properties make it an effective building block in the synthesis of various organic compounds and a useful model compound in the study of chemical reactions. While it has no known biochemical or physiological effects, it should be handled with care due to its potential to cause skin and eye irritation. There are several future directions for the use of 1,2,4-Tri-tert-butylbenzene in scientific research, including the study of its fluorescence properties and its potential applications in the development of new materials.
合成方法
The synthesis of 1,2,4-Tri-tert-butylbenzene can be achieved through various methods, including Friedel-Crafts alkylation, Suzuki coupling, and Sonogashira coupling. The most commonly used method is Friedel-Crafts alkylation, which involves the reaction of tert-butylbenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. This method yields high purity 1,2,4-Tri-tert-butylbenzene with a yield of up to 90%.
属性
CAS 编号 |
1459-11-6 |
|---|---|
产品名称 |
1,2,4-Tri-tert-butylbenzene |
分子式 |
C18H30 |
分子量 |
246.4 g/mol |
IUPAC 名称 |
1,2,4-tritert-butylbenzene |
InChI |
InChI=1S/C18H30/c1-16(2,3)13-10-11-14(17(4,5)6)15(12-13)18(7,8)9/h10-12H,1-9H3 |
InChI 键 |
IHZGECPPAQDWKL-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)C(C)(C)C)C(C)(C)C |
其他 CAS 编号 |
1459-11-6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




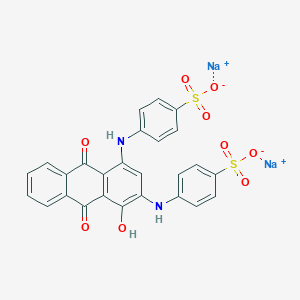
![4,9,12,12-Tetramethyl-5-oxatricyclo[8.2.0.04,6]dodecane](/img/structure/B75259.png)
